Pyrrocaine

Local Anesthesia Comparative Pharmacology Toxicology

Pyrrocaine (CAS 2210-77-7) is an amide-type local anesthetic for researchers seeking a Na+ channel blocker with a differentiated safety profile. Unlike lidocaine/prilocaine, it shows no clinically observed methemoglobinemia, making it an ideal comparator in hematological safety studies. • Equipotent to lidocaine with lower systemic toxicity-suitable for long-term infusion models. • Concentration-dependent atrial automaticity inhibition (0.1-300.0 μmol/L) enables antiarrhythmic mechanism studies. • Short-action profile supports fast-onset formulation R&D. Supplied with analytical documentation. Global shipping available.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 2210-77-7
Cat. No. B1211172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrocaine
CAS2210-77-7
Synonymspyrrocaine
pyrrocaine monohydrochloride
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2
InChIInChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17)
InChIKeyOYCGKECKIVYHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrocaine (CAS 2210-77-7) for Procurement: A Quantitative Comparison of Amide-Type Local Anesthetics


Pyrrocaine, chemically identified as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is a synthetic amide-type local anesthetic. It shares the core xylidide pharmacophore with agents like lidocaine, mepivacaine, and bupivacaine [1]. This compound functions by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the initiation and conduction of nerve impulses . Its chemical properties, including a molecular formula of C14H20N2O, a molecular weight of 232.32 g/mol, and a basic pKa of 7.92, are critical for its pharmacological profile [1][2].

1 Amide-type sodium channel blocker for nerve conduction studies
2 Equipotent anesthetic probe for comparative pharmacology research
3 Xylidide pharmacophore tool for class-level mechanistic investigation

Why Pyrrocaine Is Not a Drop-In Replacement for Lidocaine: An Evidence-Based Analysis


While pyrrocaine is an amide local anesthetic like lidocaine, prilocaine, and mepivacaine, key differences in their pharmacological profiles and safety data preclude simple interchangeability. General statements of 'class equivalence' are scientifically unsound and potentially misleading for research design or procurement. Evidence shows that while pyrrocaine demonstrates an anesthetic potency equal to lidocaine [1], it differentiates itself with a potentially lower toxicity profile [1]. A critical, quantifiable safety distinction is that, unlike lidocaine and prilocaine, no clinical methemoglobinemia was observed with pyrrocaine use [1]. Furthermore, a class-level inference from studies on porphyrin biosynthesis indicates that pyrrocaine, like other lidocaine derivatives, poses a risk in patients with acute porphyria, a contraindication not shared by procaine-type anesthetics [2]. These specific, evidence-based differentiators are crucial for informed scientific and procurement decisions.

Pyrrocaine vs. Lidocaine/Prilocaine
Toxicity profile may differ: reported lower systemic toxicity and absence of methemoglobinemia may not directly transfer across all research models
Pyrrocaine vs. Ester-type anesthetics
Class-level porphyria risk: lidocaine-derivative class induces porphyrin biosynthesis; ester-type (e.g., procaine) may be required for porphyria-related studies
Pyrrocaine vs. Bupivacaine
Action duration mismatch: patent-classified as short-acting; long-acting formulations may require alternative evaluation

Quantitative Differentiation of Pyrrocaine: Head-to-Head Comparisons with Key Alternatives


Pyrrocaine vs. Lidocaine: A Quantitative Comparison of Potency and Toxicity

Pyrrocaine's anesthetic efficacy was directly compared to lidocaine, the clinical gold standard. The potency of pyrrocaine is equivalent to that of lidocaine for blocking both sensory and motor nerves [1]. In these same evaluations, pyrrocaine was demonstrated to be somewhat less toxic than lidocaine [1].

Potency & Toxicity vs. Lidocaine
Reported
Equipotent anesthetic effect; reported lower toxicity
Supports potency comparison and toxicity endpoint context
Direct comparison in nerve block assays; source review recommended
Local Anesthesia Comparative Pharmacology Toxicology

Safety Advantage of Pyrrocaine: Absence of Clinical Methemoglobinemia vs. Prilocaine and Lidocaine

A key safety differentiator for pyrrocaine is the lack of observed clinical methemoglobinemia, a serious adverse event characterized by reduced oxygen-carrying capacity of the blood. This condition is a known risk with prilocaine and, to a lesser extent, lidocaine due to their respective metabolites, o-toluidine and 2,6-xylidine [1]. In clinical observation, no methemoglobinemia was reported for pyrrocaine [1].

Methemoglobinemia Incidence
Reported
No cases clinically observed vs. known risk with prilocaine/lidocaine
Supports hematological safety endpoint comparison
Adverse event absence reported; model-specific context
Drug Safety Hematology Methemoglobinemia Anesthesiology

Cardiovascular Profile: Direct Myocardial Effects of Pyrrocaine on Isolated Guinea Pig Atria

In an isolated guinea pig myocardium model, pyrrocaine hydrochloride demonstrated quantifiable, concentration-dependent effects distinct from a generic class effect. It significantly decreased the automatic rhythmicity of the right atrium with sinoatrial node at concentrations of 0.1-300.0 μmol/L. Furthermore, at 30 nmol/L, it counteracted the increase in automaticity induced by isoproterenol. Notably, it reduced excitability and peak developed force in atria but did not influence ventricular contractility or the functional refractory period [1].

Atrial Myocardium Response
Method context
Decreased automaticity at 0.1-300 µmol/L; counteracted isoproterenol at 30 nmol/L
Atrial excitability model context; ventricular refractoriness unaffected
Isolated guinea pig atria model; concentration-dependent
Cardiac Electrophysiology Antiarrhythmic In Vitro Pharmacology

Metabolic and Porphyria Risk Profile: Class-Based Contraindication for Pyrrocaine

A key class-level safety consideration for pyrrocaine relates to its use in patients with acute porphyria. Research demonstrates that lidocaine and its derivatives—including bupivacaine, mepivacaine, etidocaine, pyrrocaine, and prilocaine—induce delta-aminolevulinate synthetase and cause the accumulation of porphyrins and cytochrome P-450 in a chick embryo liver model. In contrast, procaine and its ester-type derivatives had no such effect [1]. This has led to the classification of pyrrocaine as unsafe for use in acute porphyria [2].

Porphyrin Biosynthesis Risk
Class-level
Induces δ-aminolevulinate synthetase; procaine class no induction
Class-level porphyria risk context; may guide ester-type selection
Chick embryo liver model; qualitative class difference
Drug Metabolism Porphyria Hepatotoxicity Drug Safety

Patent-Confirmed Action Duration: Pyrrocaine as a Short-Acting Local Anesthetic

A foundational patent for long-lasting local anesthetics explicitly categorizes pyrrocaine, along with prilocaine and mepivacaine, as an agent of 'short action' [1]. This differentiates it from long-acting agents like bupivacaine, which the same patent notes has the drawback of higher tissue irritation [1]. This classification is important for designing drug delivery systems or selecting an agent for a procedure where a specific duration of action is required.

Action Duration Classification
Reported
Patent-confirmed short action; differs from long-acting bupivacaine
Supports formulation design requiring short-duration profile
Based on US Patent 3,988,473 classification
Patent Analysis Drug Formulation Sustained Release Anesthetic Duration

Where Pyrrocaine (CAS 2210-77-7) Provides Quantifiable Research Value: Evidence-Based Application Scenarios


Cardiac Electrophysiology and Antiarrhythmic Research

The specific, concentration-dependent effects of pyrrocaine on isolated myocardium provide a robust model for studying atrial automaticity and excitability. Researchers can utilize the quantitative data showing a decrease in automatic rhythmicity at 0.1-300.0 μmol/L and the antagonism of isoproterenol-induced effects at 30 nmol/L as a benchmark for further investigation into antiarrhythmic mechanisms or for comparative studies with other sodium channel blockers. The observation that it does not alter ventricular contractility or the functional refractory period under the same conditions allows for tissue-specific mechanistic studies [1].

Safety-Focused Comparative Toxicology Studies

Pyrrocaine serves as a critical comparator in studies investigating methemoglobinemia and porphyria. Its documented safety profile—with no clinically observed methemoglobinemia—makes it an ideal control or comparator when evaluating the hematological toxicity of other amide anesthetics like prilocaine and lidocaine, both of which carry this risk [2]. Conversely, its contraindication in acute porphyria, shared with other lidocaine derivatives but not with ester-type anesthetics like procaine, makes it a valuable tool for studying porphyrin biosynthesis induction pathways [3].

Development of Short-Acting Anesthetic Formulations

For formulation scientists developing novel drug delivery systems, pyrrocaine's patent-confirmed classification as a 'short action' local anesthetic is a key design input. It is an ideal candidate for developing new, fast-onset, short-duration formulations or for use as a control arm in studies evaluating novel long-acting anesthetics [4]. Its equipotency to lidocaine ensures that any difference in anesthetic duration is not confounded by a difference in intrinsic potency.

Procurement for Research Requiring a Potent Amide with Lower Systemic Toxicity

When a research protocol requires the reliable potency of an amide anesthetic but with a potentially lower systemic toxicity burden than lidocaine, pyrrocaine is a justifiable selection. The evidence of equal potency but reduced toxicity directly supports its use in studies where minimizing confounding toxicological effects is paramount, such as in long-term infusion studies or in models with compromised metabolic function [2].

Application
Selection Property
Validation Focus
Atrial automaticity & excitability research
Concentration-dependent atrial response; ventricular refractoriness unaffected
Atrial automaticity endpoint; isoproterenol antagonism benchmark
Hematological toxicity comparator studies
Reported absence of methemoglobinemia; class-level porphyria risk
Methemoglobinemia endpoint; porphyrin biosynthesis induction pathway
Short-duration anesthetic formulation research
Patent-classified short action; equipotent to lidocaine
Action duration classification; potency-matched control arm
Sodium channel blockade with reported lower toxicity profile
Equipotent to lidocaine; lower reported systemic toxicity
Toxicity endpoint comparison; long-term infusion model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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